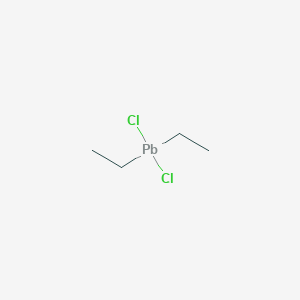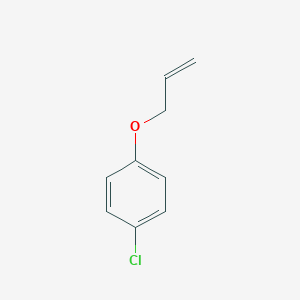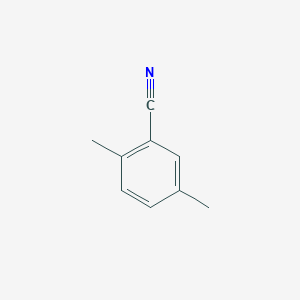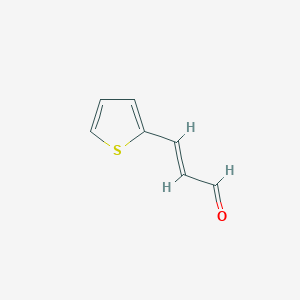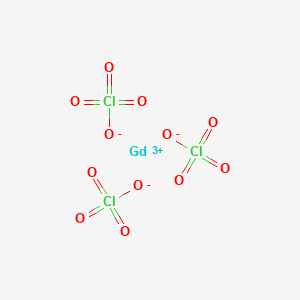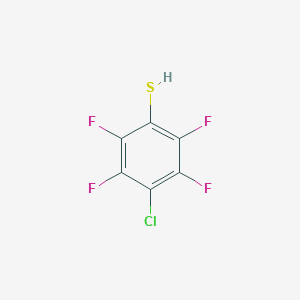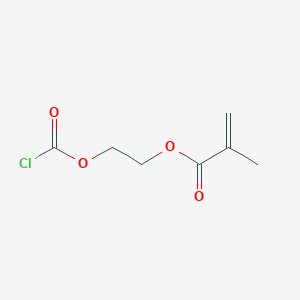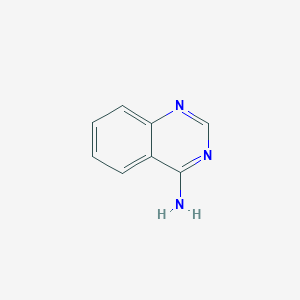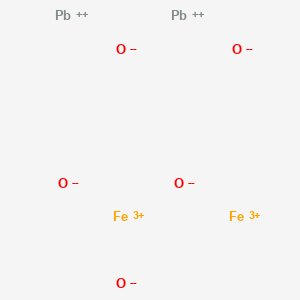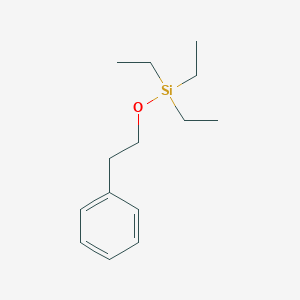
Silane, triethyl(2-phenylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanes are a class of chemical compounds that have found wide applications in various fields of science and technology. Silane, triethyl(2-phenylethoxy)- is a specific silane compound that has gained attention due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of silane, triethyl(2-phenylethoxy)- is not fully understood. However, it is believed that it acts as a surface modifier by forming a covalent bond with the surface of the material, which improves its adhesion and wettability. It can also act as a crosslinking agent by reacting with the functional groups on the polymer chains, which improves the mechanical properties of the material.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of silane, triethyl(2-phenylethoxy)-. However, it is believed to be relatively non-toxic and non-carcinogenic. It has been reported to cause skin irritation and sensitization in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, triethyl(2-phenylethoxy)- has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of applications. However, it has some limitations, including its cost and limited availability in some regions.
Orientations Futures
There are several future directions for the research and development of silane, triethyl(2-phenylethoxy)-. Some of the potential areas of research include:
1. Development of new synthesis methods for silane, triethyl(2-phenylethoxy)- that are more efficient and cost-effective.
2. Investigation of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of biomedicine, including drug delivery and tissue engineering.
3. Exploration of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of energy, including the development of new materials for solar cells and batteries.
4. Investigation of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of environmental science, including the development of new materials for water treatment and pollution control.
Conclusion:
Silane, triethyl(2-phenylethoxy)- is a unique silane compound that has potential applications in various fields of science and technology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to new materials and technologies that could have significant impacts on various aspects of modern society.
Méthodes De Synthèse
Silane, triethyl(2-phenylethoxy)- can be synthesized through a variety of methods, including hydrosilylation, Grignard reaction, and reduction of the corresponding siloxane. One of the most commonly used methods is hydrosilylation, which involves the reaction of an alkene with a silane in the presence of a catalyst. For example, the reaction of 2-phenylethene with triethylsilane in the presence of a platinum catalyst can yield silane, triethyl(2-phenylethoxy)-.
Applications De Recherche Scientifique
Silane, triethyl(2-phenylethoxy)- has been extensively studied for its potential applications in various fields of science and technology. It has been used as a surface modifier for various materials, including glass, ceramics, and polymers. It has also been used as a coupling agent for the preparation of composites and as a crosslinking agent for the modification of polymeric materials. Furthermore, it has been investigated for its potential applications in the field of nanotechnology, including the preparation of nanocomposites and the functionalization of nanoparticles.
Propriétés
Numéro CAS |
14629-62-0 |
|---|---|
Nom du produit |
Silane, triethyl(2-phenylethoxy)- |
Formule moléculaire |
C14H24OSi |
Poids moléculaire |
236.42 g/mol |
Nom IUPAC |
triethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
Clé InChI |
AAPVZORGFHHGSB-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
SMILES canonique |
CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
